4-(2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
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Overview
Description
4-(2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is a heterocyclic compound that features a pyranoquinoline core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the fluorophenyl group enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of 2-fluorobenzaldehyde with appropriate quinoline derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale-up processes. The use of catalysts, such as palladium or copper, can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions or the use of ionic liquids, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas or metal hydrides can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, sodium borohydride.
Substitution: Sodium azide, alkyl halides.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
4-(2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 4-(2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity. The compound can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorophenyl)quinoline
- 4-(4-fluorophenyl)quinoline-3-acrylaldehyde
- 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde
Uniqueness
4-(2-fluorophenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is unique due to its pyranoquinoline core structure, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group further enhances its stability and activity compared to similar compounds .
Properties
Molecular Formula |
C18H12FNO3 |
---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione |
InChI |
InChI=1S/C18H12FNO3/c19-13-7-3-1-5-10(13)12-9-15(21)23-17-11-6-2-4-8-14(11)20-18(22)16(12)17/h1-8,12H,9H2,(H,20,22) |
InChI Key |
NWNSUYZVJCPTKO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3NC2=O)OC1=O)C4=CC=CC=C4F |
solubility |
11.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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